rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride
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Overview
Description
rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride: is a small molecule that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique stereochemistry and molecular structure, which includes a piperidine ring substituted with benzyl and methyl groups .
Preparation Methods
The synthesis of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride typically involves several steps:
Starting Material: The synthesis begins with 3-amino-4-methylpiperidine.
Benzylation: The amino group is protected, and the piperidine ring is benzylated using benzyl halides under basic conditions.
Deprotection: The protecting group is removed to yield the free amine.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the free amine with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-aminedihydrochloride can be compared with similar compounds:
(3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile: This compound has a similar piperidine ring structure but differs in its functional groups.
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-piperidinecarboxylic acid: This compound has a tert-butoxycarbonyl group instead of a benzyl group.
These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and its distinct chemical reactivity.
Properties
Molecular Formula |
C13H22Cl2N2 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m0../s1 |
InChI Key |
RXTMEKSWEOMRSX-VZCPBZATSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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